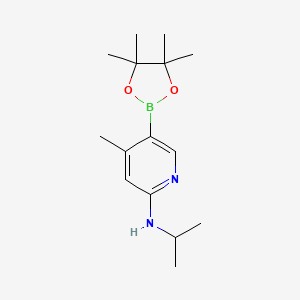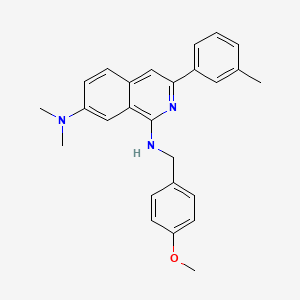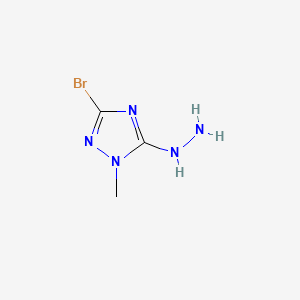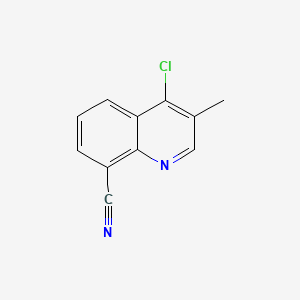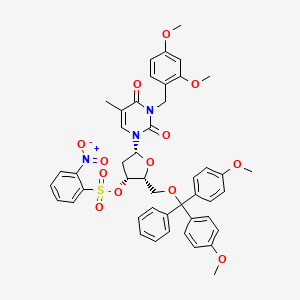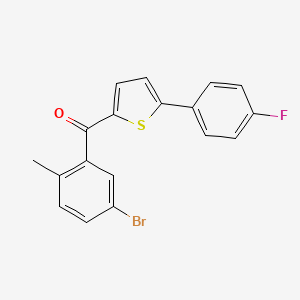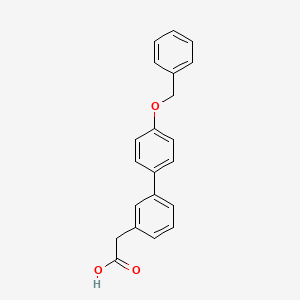
4-Chlorocarbonyl-3-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorocarbonyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BClFO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorocarbonyl-3-fluorophenylboronic acid typically involves the reaction of 4-chlorocarbonyl-3-fluorophenyl halides with boronic acid derivatives. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorocarbonyl-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Chlorocarbonyl-3-fluorophenylboronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chlorocarbonyl-3-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins to exert its effects .
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluorophenylboronic acid: Similar in structure but with different positioning of the functional groups.
4-Fluoro-3-chlorophenylboronic acid: Another isomer with similar reactivity.
Uniqueness: Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
(4-carbonochloridoyl-3-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDPBSYSONGLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
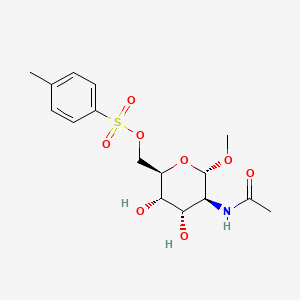

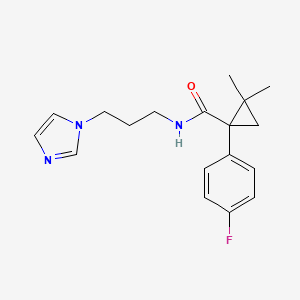

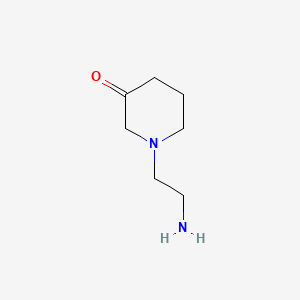
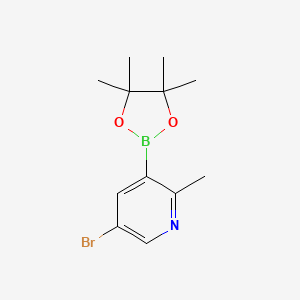
![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)
